molecular formula C12H16O B1360230 (1-Phenylcyclopentyl)methanol CAS No. 59115-90-1

(1-Phenylcyclopentyl)methanol

Cat. No. B1360230
CAS RN: 59115-90-1
M. Wt: 176.25 g/mol
InChI Key: WJMWSPUOZRYMJD-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

To a stirred solution of 1-phenyl-cyclopentanecarbaldehyde 22-01 (23 g, 132.18 mmol) in methanol (300 mL) was added NaBH4 (10.04 g, 264.36 mmol) at 0° C. The mixture was stirred at room temperature for 16 h. After completion of the reaction, it was quenched with aqueous ammonium chloride solution. The mixture was concentrated as much as possible, then diluted with water, extracted with ethyl acetate and the separated organic part was dried over sodium sulfate and concentrated under reduced pressure to get a crude product which was purified using a normal silica column using 5% ethyl acetate in hexane to of ford (1-phenyl-cyclopentyl)-methanol (23-01) (4.5 g, 19.35%) as a yellow liquid.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([CH:12]=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[C:1]1([C:7]2([CH2:12][OH:13])[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)C=O
Name
Quantity
10.04 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction, it
CUSTOM
Type
CUSTOM
Details
was quenched with aqueous ammonium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated as much as possible,
ADDITION
Type
ADDITION
Details
then diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the separated organic part was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.